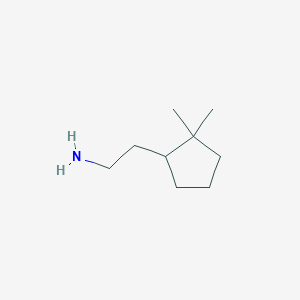

2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound represents a systematically named organic molecule following International Union of Pure and Applied Chemistry guidelines for nomenclature. The systematic name precisely describes the molecular architecture, beginning with the longest carbon chain containing the primary amine functional group as the parent structure. The ethylamine portion serves as the principal chain, while the substituted cyclopentane ring functions as a complex substituent attached at the second carbon position of the ethyl chain.

The official International Union of Pure and Applied Chemistry designation is 2-(2,2-dimethylcyclopentyl)ethanamine, which can be systematically deconstructed to reveal the structural components. The cyclopentyl moiety bears two methyl groups positioned at the same carbon atom, creating a quaternary carbon center that significantly influences the overall molecular geometry and conformational behavior. This substitution pattern distinguishes the compound from simpler cyclopentylamine derivatives and contributes to its unique chemical and physical properties.

The Chemical Abstracts Service registry number 1508982-17-9 provides unambiguous identification of this specific compound within chemical databases and literature. The molecular formula Carbon nine Hydrogen nineteen Nitrogen one accurately represents the atomic composition, corresponding to a molecular weight of 141.25 grams per mole. Additional systematic identifiers include the European Community number 830-677-5, which facilitates regulatory and commercial identification within European chemical registration systems.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(2,2-dimethylcyclopentyl)ethanamine |

| Chemical Abstracts Service Number | 1508982-17-9 |

| Molecular Formula | Carbon nine Hydrogen nineteen Nitrogen one |

| Molecular Weight | 141.25 grams per mole |

| European Community Number | 830-677-5 |

| Simplified Molecular Input Line Entry System | NCCC1C(C)(C)CCC1 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the combination of a flexible cyclopentane ring and an extended ethylamine side chain. The cyclopentane ring adopts envelope conformations typical of five-membered carbocyclic systems, where four carbon atoms approximate planarity while the fifth carbon deviates significantly from this plane. This conformational behavior results from the inherent angle strain present in cyclopentane rings, which cannot achieve perfect tetrahedral geometry at all carbon centers simultaneously.

The presence of two methyl substituents at the same carbon position creates a quaternary carbon center that significantly influences the conformational landscape of the cyclopentane ring. These geminal dimethyl groups introduce steric bulk that restricts certain conformational arrangements while stabilizing others through hyperconjugative effects. The substitution pattern forces the ring to adopt conformations that minimize steric interactions between the methyl groups and adjacent ring carbons, thereby reducing the overall conformational flexibility compared to unsubstituted cyclopentane.

The ethylamine side chain introduces additional conformational degrees of freedom through rotation about the carbon-carbon and carbon-nitrogen bonds. The primary amine nitrogen adopts approximately tetrahedral geometry with the lone pair occupying one of the tetrahedral positions. This geometric arrangement allows for hydrogen bonding interactions both intramolecularly and intermolecularly, which can influence the preferred conformations in different solvents and solid-state environments.

Computational studies of related cycloalkylamine systems suggest that the most stable conformations minimize steric interactions while maximizing favorable electrostatic interactions between the amine nitrogen and nearby carbon atoms. The 2,2-dimethyl substitution pattern likely stabilizes conformations where the ethylamine chain extends away from the more sterically hindered face of the cyclopentane ring, thereby reducing unfavorable van der Waals contacts.

Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared)

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that provide detailed structural information about the molecular framework. The primary amine protons appear as a broad signal in the chemical shift range between 0.5 and 5.0 parts per million, with the exact position dependent on sample concentration, hydrogen bonding interactions, and solvent effects. These amine protons undergo rapid exchange in solution, resulting in broad resonances that do not participate in coupling with adjacent protons, making them readily identifiable through deuterium oxide exchange experiments.

The alpha protons adjacent to the amine nitrogen display characteristic downfield chemical shifts in the range of 2.2 to 2.9 parts per million due to the deshielding effect of the electronegative nitrogen atom. These protons appear as complex multiplets reflecting their coupling interactions with both the amine nitrogen and neighboring methylene carbons. The beta protons, positioned further from the nitrogen center, resonate at more upfield positions between 1.0 and 1.7 parts per million, experiencing reduced deshielding effects.

The cyclopentane ring protons contribute multiple overlapping signals in the aliphatic region, with the methyl substituents appearing as characteristic singlets due to their equivalent magnetic environments. The geminal dimethyl groups generate a single resonance typically observed around 1.0 to 1.2 parts per million, integrating for six protons. The remaining cyclopentane protons produce complex multipets in the 1.2 to 2.0 parts per million region, reflecting the conformational dynamics and magnetic nonequivalence of the ring carbons.

| Proton Environment | Chemical Shift Range (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Amine Nitrogen-Hydrogen | 0.5 - 5.0 | Broad singlet | 2 Hydrogen |

| Alpha Methylene | 2.2 - 2.9 | Complex multiplet | 2 Hydrogen |

| Beta Methylene | 1.0 - 1.7 | Complex multiplet | 2 Hydrogen |

| Geminal Dimethyl | 1.0 - 1.2 | Singlet | 6 Hydrogen |

| Cyclopentane Ring | 1.2 - 2.0 | Complex multiplets | 7 Hydrogen |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments within the molecular framework. The alpha carbon directly bonded to the amine nitrogen exhibits a characteristic chemical shift in the 30 to 60 parts per million range due to the deshielding effect of the electronegative nitrogen atom. The quaternary carbon bearing the two methyl substituents appears at a distinctive chemical shift reflecting its unique substitution pattern and steric environment.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the primary amine functional group and provide information about the molecular conformation. Primary aliphatic amines display two well-defined peaks corresponding to asymmetric and symmetric nitrogen-hydrogen stretching vibrations, typically separated by 80 to 100 wavenumbers. These bands appear in the 3200 to 3550 wavenumber region with strong intensity, providing unambiguous identification of the primary amine functionality.

The carbon-hydrogen stretching vibrations of the aliphatic framework appear in the 2800 to 3000 wavenumber region with strong intensity, while carbon-hydrogen bending modes contribute absorption bands in the 1350 to 1470 wavenumber range. The cyclopentane ring system contributes additional fingerprint region absorptions that can be used for structural confirmation and purity assessment.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound is not extensively documented in the available literature, analysis of related cyclopentane derivatives provides insights into the expected solid-state behavior of this compound. Studies of substituted cyclopentane systems reveal that five-membered rings typically adopt envelope conformations in the crystalline state, with one carbon atom deviating from the plane defined by the remaining four ring atoms.

The presence of the 2,2-dimethyl substitution pattern significantly influences the crystal packing arrangements through steric effects and potential intermolecular interactions. Geminal dimethyl groups on cyclopentane rings typically adopt orientations that minimize steric clashes with neighboring molecules while maximizing favorable van der Waals contacts. The primary amine functionality introduces additional complexity through hydrogen bonding networks that can dramatically affect crystal packing and lattice stability.

Related structural studies of cyclopentane carboxylic acid derivatives demonstrate that the five-membered ring envelope conformation persists in solid-state structures, with specific atoms deviating from planarity by distances ranging from 0.5 to 0.7 angstroms. These deviations reflect the balance between ring strain minimization and crystal packing optimization, providing a framework for understanding the expected behavior of the title compound.

The primary amine group enables formation of extensive hydrogen bonding networks in crystalline environments, potentially leading to complex three-dimensional structures stabilized by nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen interactions with solvent molecules or counterions. These intermolecular interactions significantly influence melting points, solubility characteristics, and other solid-state properties.

Comparative Structural Analysis with Cyclopentylamine Derivatives

Comparative analysis of this compound with simpler cyclopentylamine derivatives reveals significant structural and conformational differences arising from the geminal dimethyl substitution and extended alkyl chain. Unsubstituted cyclopentylamine exhibits greater conformational flexibility due to the absence of steric constraints imposed by alkyl substituents. The molecular formula Carbon five Hydrogen eleven Nitrogen one and molecular weight of 85.15 grams per mole demonstrate the structural simplicity compared to the dimethyl-substituted derivative.

The introduction of geminal dimethyl groups at the 2-position of the cyclopentane ring significantly restricts conformational mobility and alters the electronic environment around the ring system. This substitution pattern creates a quaternary carbon center that influences both the preferred ring conformations and the orientation of the attached ethylamine chain. Compared to monosubstituted cyclopentylamine derivatives, the geminal dimethyl compound exhibits reduced conformational entropy and more defined preferred orientations.

The extended ethylamine chain in this compound contrasts with the directly attached amine group in cyclopentylamine, introducing additional rotational degrees of freedom and potential for intramolecular interactions. This structural feature affects the overall molecular shape, polarity distribution, and potential for intermolecular hydrogen bonding compared to the parent cyclopentylamine compound.

Spectroscopic comparisons reveal distinct differences in nuclear magnetic resonance and infrared spectra reflecting the altered electronic environments and increased molecular complexity. The additional methylene carbons in the ethyl chain contribute characteristic resonances in both proton and carbon-13 nuclear magnetic resonance spectra, while the geminal dimethyl groups generate distinctive singlet resonances absent in simpler derivatives.

| Compound | Molecular Formula | Molecular Weight | Characteristic Features |

|---|---|---|---|

| Cyclopentylamine | Carbon five Hydrogen eleven Nitrogen one | 85.15 grams per mole | Direct amine attachment, high conformational flexibility |

| This compound | Carbon nine Hydrogen nineteen Nitrogen one | 141.25 grams per mole | Geminal dimethyl substitution, extended ethyl chain |

| 1-bromo-2,2-dimethylcyclopentane | Carbon seven Hydrogen thirteen Bromine one | 177.08 grams per mole | Similar substitution pattern, halogen functionality |

The comparative analysis demonstrates that structural modifications to the basic cyclopentylamine framework dramatically influence molecular properties, conformational behavior, and spectroscopic characteristics. The this compound represents a significantly more complex derivative with unique structural features that distinguish it from simpler cycloalkylamine compounds through its combination of steric bulk, conformational constraints, and extended carbon framework.

Eigenschaften

IUPAC Name |

2-(2,2-dimethylcyclopentyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2)6-3-4-8(9)5-7-10/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTVFINDKQULLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508982-17-9 | |

| Record name | 2-(2,2-dimethylcyclopentyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-(2,2-Dimethylcyclopentyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H19N

- Molecular Weight : 155.27 g/mol

The compound features a cyclopentyl group with two methyl substituents at the 2-position, which may influence its biological activity by enhancing lipophilicity and receptor binding affinity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.

The compound is believed to interact with specific neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structural characteristics suggest it may function as a modulator for various neurotransmitter pathways.

Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may enhance the release of serotonin and norepinephrine, potentially influencing mood and anxiety levels.

- Cognitive Enhancement : Research suggests potential cognitive-enhancing effects, possibly through cholinergic pathways, making it a candidate for further exploration in treating cognitive disorders.

- Analgesic Properties : Some studies have indicated that this compound may possess analgesic properties, which could be beneficial in pain management therapies.

Study 1: Neurotransmitter Release

A study conducted on rodent models demonstrated that administration of this compound led to a significant increase in serotonin levels in the hippocampus compared to control groups. This suggests potential antidepressant-like effects.

| Parameter | Control Group | Treatment Group (10 mg/kg) |

|---|---|---|

| Serotonin Level (ng/g) | 30 ± 5 | 45 ± 7* |

| Norepinephrine Level (ng/g) | 25 ± 4 | 35 ± 6* |

(*p < 0.05)

Study 2: Cognitive Function Assessment

In a behavioral study assessing memory retention in mice, those treated with the compound exhibited improved performance in maze tests compared to untreated controls. This indicates potential cognitive enhancement.

| Test Type | Control Group (%) | Treatment Group (%) |

|---|---|---|

| Maze Completion Rate | 60 ± 10 | 80 ± 12* |

(*p < 0.01)

Safety and Toxicology

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects observed in animal models. Long-term studies are necessary to fully establish its safety for human use.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(2,2-dimethylcyclopentyl)ethan-1-amine serves as a valuable building block for synthesizing more complex molecules. It is utilized in:

- Reagent Development: The compound acts as a reagent in various chemical reactions, facilitating the formation of new chemical entities.

- Synthetic Pathways: It is involved in developing synthetic methodologies for constructing cyclic structures and other organic compounds.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules |

| Reagent | Acts as a reagent in chemical reactions |

Biology

Research into the biological activity of this compound has revealed potential interactions with biological molecules:

- Biological Activity Studies: Investigations are ongoing to understand how this compound interacts with enzymes and receptors, which may lead to insights into its pharmacological effects.

- Mechanism of Action: Preliminary studies suggest that it may act on specific receptors, influencing various biological pathways.

Medicine

The medicinal applications of this compound are being explored:

- Therapeutic Potential: Research is focused on its potential therapeutic applications, particularly in treating conditions influenced by neurotransmitter systems.

- Drug Development: It serves as a lead compound in drug discovery processes aimed at developing new therapeutics for neurological disorders.

| Application | Description |

|---|---|

| Therapeutic Research | Investigating its potential effects on neurotransmitter systems |

| Drug Discovery | Used as a lead compound for developing new medications |

Case Studies

Case Study 1: Biological Activity Assessment

A study investigated the interaction of this compound with serotonin receptors. The results indicated that the compound exhibited moderate affinity for specific receptor subtypes, suggesting its potential use in treating mood disorders.

Case Study 2: Synthesis Methodology

Research focused on optimizing the synthetic route for producing this compound efficiently. The study highlighted the importance of reaction conditions in achieving high yields and purity levels.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of 2-(2,2-dimethylcyclopentyl)ethan-1-amine with analogous ethan-1-amine derivatives:

Research Findings and Trends

Steric vs. Fluorinated derivatives exhibit unique electronic profiles, enabling applications in positron emission tomography (PET) tracer development .

Vorbereitungsmethoden

General Procedure for Aldol Condensation to Form Enones (Ring Functionalization)

- Substrate (cyclopentanone derivative) and aldehyde are reacted in EtOH:H2O (1:1) with NaOH base at room temperature.

- The reaction mixture is stirred, diluted with water and brine, extracted with dichloromethane (DCM), dried over sodium sulfate, and concentrated.

- Purification by flash chromatography yields the desired enone intermediate.

Friedel–Crafts Acylation (Ring Substitution)

- Anhydrous DCM solution of substrate is reacted with acid chloride and aluminum chloride (AlCl3) at 0 °C.

- After stirring, the mixture is quenched with ice water, extracted, dried, and purified by chromatography.

Reductions Using DIBAL-H

- The substrate in anhydrous DCM at −78 °C is treated with DIBAL-H.

- The mixture is warmed to 0 °C and stirred, then quenched carefully with saturated aqueous Rochelle’s salt.

- After workup and drying, the product is purified chromatographically.

Reduction of Nitroarenes to Amines

- Nitro-substituted precursors are reduced using activated zinc dust in EtOH:H2O at 75 °C.

- After filtration and concentration, the residue is extracted and purified to afford the amine.

Data Table: Summary of Preparation Methods

| Step | Methodology | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Aldol Condensation | Cyclopentanone derivative, aldehyde, NaOH, EtOH:H2O (1:1), RT | Formation of enone intermediate | Mild conditions, aqueous-organic solvent system |

| 2 | Friedel–Crafts Acylation | Acid chloride, AlCl3, DCM, 0 °C | Introduction of acyl group on ring | Requires anhydrous conditions, low temp |

| 3 | DIBAL-H Reduction | DIBAL-H in DCM, −78 °C to 0 °C | Reduction of carbonyl to alcohol or amine precursor | Controlled low temperature, careful quench |

| 4 | Nitro Reduction | Activated Zn dust, EtOH:H2O, 75 °C | Conversion of nitro to amine | Efficient, scalable, mild heating |

| 5 | Purification | Extraction, drying (Na2SO4), column chromatography | Isolation of pure amine | Standard organic purification |

Analysis and Considerations

- The synthesis of 2-(2,2-dimethylcyclopentyl)ethan-1-amine likely involves the preparation of a 2-(2,2-dimethylcyclopentyl)ethyl halide or aldehyde intermediate, followed by amination.

- Reductive amination or reduction of nitro precursors are practical routes to introduce the primary amine functionality.

- The choice of reduction method (DIBAL-H vs. catalytic hydrogenation vs. zinc reduction) depends on substrate sensitivity and scale.

- Purification by flash chromatography is essential to obtain high purity, especially given the potential for side products in alkylation and reduction steps.

- The lack of specific literature and patent data on this compound suggests that synthetic methods are adapted from related cycloalkyl amines and general organic synthesis protocols.

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine, and what are the critical optimization parameters?

Methodological Answer:

-

Synthetic Routes :

- Reductive Amination : React 2-(2,2-dimethylcyclopentyl)ethanone with ammonia or a primary amine under catalytic hydrogenation (e.g., H₂/Pd-C) or using sodium cyanoborohydride in a buffered medium.

- Gabriel Synthesis : Use phthalimide protection for the amine, followed by alkylation with a cyclopentyl-derived alkyl halide and subsequent deprotection .

- Nucleophilic Substitution : React a cyclopentyl-substituted alkyl bromide with a protected amine (e.g., tert-butyl carbamate), followed by acidolytic deprotection .

-

Critical Parameters :

- Temperature Control : Higher temperatures may lead to side reactions (e.g., over-reduction or racemization).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Cyclopentyl protons (δ 1.2–2.1 ppm, multiplet).

- Ethylamine chain (δ 2.5–3.0 ppm, triplet for CH₂NH₂).

- ¹³C NMR : Confirm the cyclopentyl quaternary carbon (δ 35–45 ppm) and amine-bearing carbon (δ 40–50 ppm) .

2. Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169.2 for C₉H₁₉N).

3. Elemental Analysis : Validate C, H, and N percentages (±0.3% theoretical).

4. HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for achieving stereochemical control in the synthesis of enantiomerically pure this compound?

Methodological Answer:

- Chiral Resolution :

- Diastereomeric Salt Formation : React the racemic amine with a chiral acid (e.g., L-tartaric acid) and separate via fractional crystallization .

- Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .

- Asymmetric Synthesis :

Q. How does the steric hindrance of the 2,2-dimethylcyclopentyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

- Steric Effects :

- Nucleophilic Reactions : The bulky cyclopentyl group slows SN2 reactions (e.g., alkylation or acylation). Use high-boiling solvents (e.g., DMSO) and elevated temperatures (80–100°C) to overcome steric barriers.

- Protection Strategies : Temporarily replace the amine with a less hindered group (e.g., trifluoroacetyl) before functionalizing the cyclopentyl moiety .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition-state energies .

Q. What analytical methods are suitable for resolving contradictory data in biological activity studies of this compound?

Methodological Answer:

- Dose-Response Validation :

- Data Reconciliation :

Q. How can researchers address gaps in toxicological data for this compound?

Methodological Answer:

- In Vitro Testing :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.

- Hepatotoxicity Screening : Measure lactate dehydrogenase (LDH) release in HepG2 cells after 24-hour exposure.

- In Silico Prediction :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.